molecular formula C4H4Cl2F3I B1335440 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane CAS No. 679-69-6

1,2-Dichloro-1,1,2-trifluoro-4-iodobutane

Cat. No. B1335440
CAS RN: 679-69-6
M. Wt: 306.88 g/mol
InChI Key: UKUOPLZDHNKUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is a chemical compound with the molecular formula C4H4Cl2F3I . It has a molecular weight of 306.88 . The compound is stored at a temperature of 28°C .


Molecular Structure Analysis

The InChI code for 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is 1S/C4H4Cl2F3I/c5-3(7,1-2-10)4(6,8)9/h1-2H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,2-Dichloro-1,1,2-trifluoro-4-iodobutane has a density of 2.0±0.1 g/cm3 . It has a boiling point of 191.7±8.0 °C at 760 mmHg . The vapour pressure of the compound is 0.7±0.4 mmHg at 25°C . The enthalpy of vaporization is 41.0±3.0 kJ/mol . The compound has a flash point of 69.7±18.4 °C . The index of refraction is 1.484 . The molar refractivity is 43.7±0.3 cm3 .

Scientific Research Applications

NMR Investigations

A comprehensive nuclear magnetic resonance (NMR) study was conducted on related compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane. This study involved obtaining all 19F, 13C, and 1H chemical shifts and determining 23 coupling constants. Such investigations are crucial for understanding the molecular structure and behavior of compounds similar to 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane (Hinton & Jaques, 1975).

Copolymerization Studies

Research into the radical copolymerization of vinylidene fluoride with bromofluorinated alkenes, such as 4-bromo-1,1,2-trifluorobut-1-ene, provides insights into the reactivity and potential applications in polymer chemistry. These studies often involve synthesizing and modifying various fluorinated compounds (Guiot et al., 2005).

Synthesis and Molecular Studies

The synthesis of related fluorinated compounds and their subsequent modification through various chemical reactions are subjects of significant research interest. For instance, studies on the synthesis of perfluoro-(3-methylbuta-1,2-diene) and its reactions with nucleophiles offer valuable insights into the behavior of such complex molecules (Banks et al., 1969).

Vibrational Studies and Conformational Analysis

Vibrational spectroscopy studies, including infrared and Raman spectra analysis, provide critical insights into the conformational properties of halogenated compounds. These studies help understand molecular structures and isomerism, which are key to many applications in chemistry (Liang et al., 1993).

Nucleophilic Reactions and Synthesis of Analogues

Research focusing on the synthesis of fluorinated analogues, like butenolides, and their reactions with nucleophiles, opens doors to understanding the chemical properties and potential applications of these compounds in various fields (Paleta et al., 2000).

Safety And Hazards

The safety information for 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is available in its Material Safety Data Sheet (MSDS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,2-dichloro-1,1,2-trifluoro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2F3I/c5-3(7,1-2-10)4(6,8)9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUOPLZDHNKUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(F)(F)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405740
Record name 1,2-dichloro-1,1,2-trifluoro-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-1,1,2-trifluoro-4-iodobutane

CAS RN

679-69-6
Record name 1,2-dichloro-1,1,2-trifluoro-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 679-69-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.